Cas no 1090914-71-8 (N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide)

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide is a synthetic organic compound featuring a unique molecular structure combining an indene core with an ethoxyphenoxyacetamide moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate or active ingredient. The presence of both aromatic and aliphatic ether linkages, along with the acetamide functional group, may contribute to its binding affinity in biological systems. Its structural complexity allows for selective interactions with target receptors or enzymes. The compound's stability and solubility profile make it suitable for further derivatization or formulation studies. Researchers value this molecule for its modular design, enabling exploration of structure-activity relationships in medicinal chemistry applications.
N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide structure
1090914-71-8 structure
商品名:N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
CAS番号:1090914-71-8
MF:C19H21NO3
メガワット:311.374945402145
CID:5691392
PubChem ID:42892008

N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • 1090914-71-8
    • EN300-1663518
    • N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
    • Z195314504
    • AKOS033688739
    • Acetamide, N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)-
    • N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
    • インチ: 1S/C19H21NO3/c1-2-22-17-9-5-6-10-18(17)23-13-19(21)20-16-12-11-14-7-3-4-8-15(14)16/h3-10,16H,2,11-13H2,1H3,(H,20,21)
    • InChIKey: WKQJBWVBTLZEEP-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1OCC)CC(NC1C2C=CC=CC=2CC1)=O

計算された属性

  • せいみつぶんしりょう: 311.15214353g/mol
  • どういたいしつりょう: 311.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.18±0.1 g/cm3(Predicted)
  • ふってん: 522.4±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.76±0.20(Predicted)

N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1663518-0.05g
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
1090914-71-8 98%
0.05g
$162.0 2023-06-04
Enamine
EN300-1663518-10.0g
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
1090914-71-8 98%
10g
$3007.0 2023-06-04
Enamine
EN300-1663518-5.0g
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
1090914-71-8 98%
5g
$2028.0 2023-06-04
Enamine
EN300-1663518-500mg
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
1090914-71-8 95.0%
500mg
$546.0 2023-09-21
1PlusChem
1P01DXR4-10g
N-(2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2-ETHOXYPHENOXY)ACETAMIDE
1090914-71-8 98%
10g
$3779.00 2023-12-26
1PlusChem
1P01DXR4-100mg
N-(2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2-ETHOXYPHENOXY)ACETAMIDE
1090914-71-8 98%
100mg
$350.00 2023-12-26
1PlusChem
1P01DXR4-50mg
N-(2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2-ETHOXYPHENOXY)ACETAMIDE
1090914-71-8 98%
50mg
$255.00 2023-12-26
1PlusChem
1P01DXR4-2.5g
N-(2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2-ETHOXYPHENOXY)ACETAMIDE
1090914-71-8 98%
2.5g
$1756.00 2023-12-26
1PlusChem
1P01DXR4-500mg
N-(2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2-ETHOXYPHENOXY)ACETAMIDE
1090914-71-8 98%
500mg
$737.00 2023-12-26
Enamine
EN300-1663518-0.1g
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
1090914-71-8 98%
0.1g
$241.0 2023-06-04

N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide 関連文献

N-(2,3-dihydro-1h-inden-1-yl)-2-(2-ethoxyphenoxy)acetamideに関する追加情報

Comprehensive Overview of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS No. 1090914-71-8)

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide, with the CAS number 1090914-71-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of acetamide derivatives, which are known for their diverse biological activities. The unique structural features of this molecule, including the 2,3-dihydro-1H-indene and 2-ethoxyphenoxy moieties, contribute to its potential applications in drug discovery and development.

In recent years, the scientific community has shown growing interest in N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide due to its potential role in modulating specific biological pathways. Researchers are particularly intrigued by its molecular interactions with enzymes and receptors, which could lead to the development of novel therapeutic agents. The compound's CAS No. 1090914-71-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

One of the key reasons for the popularity of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide is its structural versatility. The presence of both indenyl and phenoxy groups allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry. This adaptability aligns with current trends in drug design, where researchers prioritize compounds with tunable properties for targeted therapies.

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide involves multi-step organic reactions, often starting from readily available precursors like 2,3-dihydro-1H-indene and 2-ethoxyphenol. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound, ensuring its purity and structural integrity. These methods are critical for maintaining the high standards required in pharmaceutical research.

From a commercial perspective, CAS No. 1090914-71-8 is often listed in catalogs of fine chemicals and research reagents. Suppliers highlight its use in high-throughput screening and structure-activity relationship (SAR) studies, which are essential for identifying lead compounds in drug development. The compound's molecular weight and solubility profile are also frequently discussed, as these properties influence its suitability for various experimental conditions.

In the context of bioavailability and pharmacokinetics, N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide presents both challenges and opportunities. Its lipophilic nature may enhance membrane permeability, but optimizing its metabolic stability remains a focus for researchers. These considerations are particularly relevant in the era of personalized medicine, where tailored drug formulations are increasingly demanded.

Environmental and safety aspects of CAS No. 1090914-71-8 are also under scrutiny, as regulatory agencies emphasize the importance of green chemistry principles. Researchers are exploring sustainable synthesis routes and eco-friendly purification methods to minimize waste and energy consumption. This aligns with global efforts to promote sustainable drug development practices.

Looking ahead, the future of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide appears promising. Its potential applications extend beyond traditional pharmaceuticals to areas like agricultural chemistry and material science. As computational tools like molecular docking and AI-driven drug discovery advance, the compound's utility in virtual screening campaigns is likely to expand, further solidifying its position in scientific research.

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